molecular formula C7H6FNO B581184 3-Amino-4-fluorobenzaldehyde CAS No. 1005507-27-6

3-Amino-4-fluorobenzaldehyde

Cat. No.: B581184
CAS No.: 1005507-27-6
M. Wt: 139.129
InChI Key: HKMDGMKHHDLUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H6FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the third position and a fluorine atom at the fourth position

Mechanism of Action

Target of Action

3-Amino-4-fluorobenzaldehyde is a synthetic intermediate . It is primarily used in the synthesis of various organic compounds, including heterocycles . The primary targets of this compound are therefore the reactants in these synthesis reactions.

Mode of Action

The compound acts through nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines (morpholine, piperidine or cytisine) under convection heating and microwave irradiation . This reaction probably occurs by an addition-elimination mechanism .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of various organic compounds, including heterocycles . The compound can also be used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The result of the action of this compound is the formation of new organic compounds. For example, it can react with 4-fluorobenzaldehyde under reflux in DMF in the presence of potassium carbonate to give 4-aminobenzaldehydes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction it undergoes can be affected by the presence of electron-acceptor substituents in the ortho- and para-positions . Additionally, the reaction conditions, such as temperature and the presence of other reactants, can also influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-fluorobenzaldehyde can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 4-fluorobenzaldehyde with an amine, such as morpholine, piperidine, or cytisine, under reflux in dimethylformamide (DMF) in the presence of potassium carbonate. The reaction typically proceeds via an addition-elimination mechanism, where the fluorine atom is replaced by the amino group .

Industrial Production Methods: Industrial production of this compound may involve similar nucleophilic substitution reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-fluorobenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic aromatic substitution reactions.

    Condensation Reactions: It can form Schiff bases through condensation with primary amines.

    Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like potassium carbonate in DMF.

    Condensation Reactions: Primary amines under acidic or basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

Scientific Research Applications

3-Amino-4-fluorobenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-fluorobenzaldehyde is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

3-amino-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMDGMKHHDLUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.